molecular formula C20H16FN3O4 B5653781 methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B5653781
M. Wt: 381.4 g/mol
InChI Key: JIHMCCIOHMCSIS-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyridazinone core, which is known for its biological activity, and a fluorophenyl group that can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridazinone core.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound can serve as a probe to study biological pathways involving pyridazinone derivatives.

    Material Science: It can be utilized in the synthesis of novel materials with unique properties due to its structural features.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyridazinone core can modulate the activity of the target. This dual interaction can lead to significant biological effects, making it a valuable compound for drug development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
  • Methyl 4-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
  • Ethyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Uniqueness

Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to the presence of the fluorophenyl group, which can significantly enhance its pharmacokinetic properties compared to its analogs. This makes it a promising candidate for further development in various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHMCCIOHMCSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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